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Compound of Interest

Compound Name: 1-(3-Bromo-5-fluorophenyl)ethanol

CAS No.: 627527-04-2

Cat. No.: B3275629 Get Quote

Executive Summary
The reduction of 3-Bromo-5-fluoroacetophenone requires chemoselectivity to preserve the aryl

halogens (Br, F) while converting the carbonyl to a secondary alcohol.

Challenge: Avoid hydrodehalogenation (loss of Br/F) which frequently occurs with catalytic

hydrogenation (e.g.,

,

).

Solution: Use hydride-based reagents for racemic synthesis or Ruthenium-based transfer

hydrogenation for asymmetric synthesis.

Outcome: High-yield production of 1-(3-bromo-5-fluorophenyl)ethanol with >98%

chemoselectivity.

Chemical Profile & Properties[1][2][3]
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Property
Substrate: 3-Bromo-5-
fluoroacetophenone

Product: 1-(3-bromo-5-
fluorophenyl)ethanol

CAS Number 105515-20-6
1241732-83-5 (racemic) /

1213214-86-6 (R-isomer)

Formula

MW 217.04 g/mol 219.05 g/mol

Appearance Off-white solid or pale oil
Colorless viscous oil or low-

melting solid

Solubility DCM, EtOAc, MeOH, THF DCM, EtOAc, MeOH, THF

Hazards
Irritant (Skin/Eye), Acute Tox.

[1]
Irritant, potential sensitizer

Mechanistic Pathways
Pathway A: Racemic Reduction (Sodium Borohydride)
For non-chiral applications, Sodium Borohydride (

) is the reagent of choice. It functions via the nucleophilic attack of the hydride anion (

) on the electrophilic carbonyl carbon.

Selectivity:

is mild and will not reduce the aryl bromide or fluoride, nor will it reduce esters or amides
under standard conditions.

Kinetics: The electron-withdrawing nature of the 3-Br and 5-F substituents increases the

electrophilicity of the carbonyl, making this reduction faster than unsubstituted

acetophenone.

Pathway B: Asymmetric Reduction (Noyori Transfer
Hydrogenation)
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For chiral applications (drug actives), the Noyori Asymmetric Transfer Hydrogenation (ATH) is

superior to CBS reduction for this substrate due to robustness and scalability.

Catalyst:

.

Mechanism: Metal-ligand bifunctional catalysis. The ruthenium hydride transfers a hydride to

the carbonyl carbon while the amine proton of the ligand transfers a proton to the carbonyl

oxygen in a concerted outer-sphere transition state.

Visualized Reaction Scheme

3-Bromo-5-fluoroacetophenone
(Ketone)

Pathway A: NaBH4
(Racemic Reduction)

Pathway B: Ru-Catalyst
(Asymmetric Reduction)

Racemic Alcohol
(±)-1-(3-bromo-5-fluorophenyl)ethanol

 MeOH, 0°C

Chiral Alcohol
(R) or (S)-Isomer

>95% ee

 HCOOH/TEA
Ru-TsDPEN

Click to download full resolution via product page

Figure 1: Divergent synthesis pathways for racemic vs. chiral alcohol production.

Experimental Protocols
Method A: Racemic Reduction with
Scale: 10.0 g (46.1 mmol) batch.

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an internal

thermometer.

Solvation: Dissolve 3-Bromo-5-fluoroacetophenone (10.0 g, 46.1 mmol) in Methanol (100

mL, 10 vol).

Note: Ethanol can be used, but Methanol offers faster kinetics.

Cooling: Place the flask in an ice-water bath and cool to
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.

Addition: Add Sodium Borohydride (

) (0.87 g, 23.0 mmol, 0.5 eq) portion-wise over 15 minutes.

Caution: Gas evolution (

) will occur. Ensure good ventilation. Although stoichiometry requires 0.25 eq, 0.5 eq
ensures full conversion.

Reaction: Remove the ice bath and stir at room temperature (

) for 1–2 hours.

Monitor: Check TLC (20% EtOAc/Hexane). The ketone spot (

) should disappear, replaced by the alcohol spot (

).

Quench: Cool back to

. Slowly add 1N HCl (20 mL) or Saturated

until pH

.

Critical: Do not lower pH < 4 to avoid potential dehydration or side reactions.

Workup:

Evaporate bulk Methanol under reduced pressure.

Dilute residue with Water (50 mL) and extract with Dichloromethane (DCM) (

).

Wash combined organics with Brine (50 mL).
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Dry over

, filter, and concentrate.

Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel

chromatography (10%

30% EtOAc in Hexanes).

Method B: Asymmetric Transfer Hydrogenation (Noyori)
Target: (R)-1-(3-bromo-5-fluorophenyl)ethanol. Scale: 5.0 g batch.

Reagent Prep: Prepare a mixture of Formic Acid/Triethylamine (5:2 azeotrope) or use

commercial TEAF. Degas by sparging with Nitrogen for 15 mins.

Catalyst Loading: In a glovebox or under Argon, charge a flask with

(146 mg, 0.5 mol%).

Reaction:

Dissolve substrate (5.0 g) in DCM (25 mL) (optional, reaction can be run neat in H-donor).

Add the Formic Acid/TEA mixture (15 mL, excess).

Stir at

for 12–24 hours.

Monitoring: Monitor conversion by HPLC.

Workup:

Dilute with water (50 mL).

Extract with DCM.[2]

Wash with sat.
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to remove excess formic acid.

Concentrate to yield chiral alcohol.

Process Workflow & Troubleshooting
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Start: Reaction Mixture
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Quench: Add sat. NH4Cl
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Evaporate MeOH
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Figure 2: Standard workup protocol for hydride reduction.
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Troubleshooting Table
Issue Probable Cause Corrective Action

Incomplete Conversion
Old

(absorbed moisture).

Add fresh

(0.1–0.2 eq). Ensure solvent is

not "wet" (though water is

tolerated, excess slows

kinetics).

Side Products (Debromination)

Used

or

at high temp.

Strictly use

or

. Avoid catalytic hydrogenation.

[3]

Low ee (Method B)
Temperature too high or

catalyst degradation.

Run Noyori reduction at

(slower but higher ee). Ensure

strict

-free conditions.

Emulsion during extraction Fine borate salts.

Add a small amount of 1M HCl

to break the emulsion, or filter

through Celite.

Analytical Validation
1. Proton NMR (

NMR, 400 MHz,

):

7.30–7.00 (m, 3H): Aromatic protons (pattern specific to 1,3,5-substitution).

4.85 (q, 1H): Methine proton (

). This quartet is the diagnostic shift from the ketone (no proton) to the alcohol.
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1.45 (d, 3H): Methyl group (

).

2.00 (br s, 1H): Hydroxyl proton (

), exchangeable with

.

2. Chiral HPLC (For Method B):

Column: Chiralcel OD-H or AD-H.

Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).

Flow: 1.0 mL/min.

Detection: UV @ 254 nm.

Expectation: Two peaks for racemic; single dominant peak (>95% area) for asymmetric

product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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